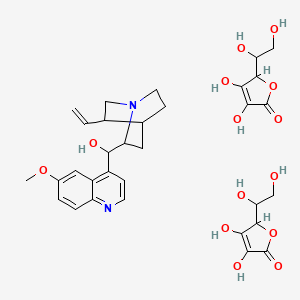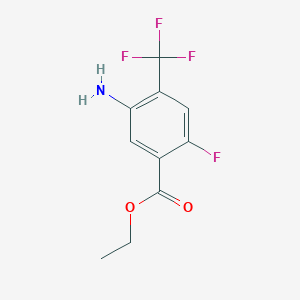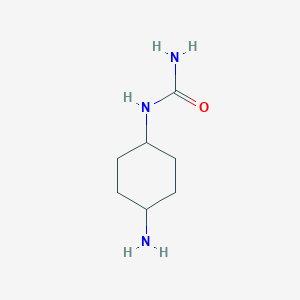
Thiazole, 4-methoxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 4-methoxy-2-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities. The presence of a methoxy group at the 4-position and a methyl group at the 2-position of the thiazole ring imparts unique chemical properties and reactivity to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-methoxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For Thiazole, 4-methoxy-2-methyl-, the starting materials could include 4-methoxyacetophenone and thiourea, which undergo cyclization in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of Thiazole, 4-methoxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are selected based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Thiazole, 4-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring, while nucleophilic substitutions can take place at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.
科学研究应用
Thiazole, 4-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Thiazole, 4-methoxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromaticity and electron-donating methoxy group enhance its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Thiazole, 2-methyl-: Lacks the methoxy group, resulting in different reactivity and biological activity.
Thiazole, 4-methyl-2-(1-methylethyl)-: Contains an isopropyl group instead of a methoxy group, leading to variations in chemical properties and applications.
Uniqueness
Thiazole, 4-methoxy-2-methyl- is unique due to the presence of both a methoxy and a methyl group, which influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
属性
分子式 |
C5H7NOS |
|---|---|
分子量 |
129.18 g/mol |
IUPAC 名称 |
4-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-4-6-5(7-2)3-8-4/h3H,1-2H3 |
InChI 键 |
XFDNQXDLJQTOLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)




![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)


![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
